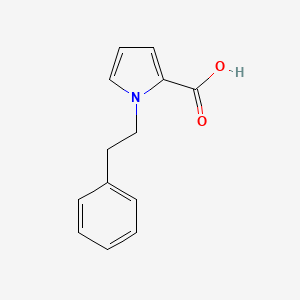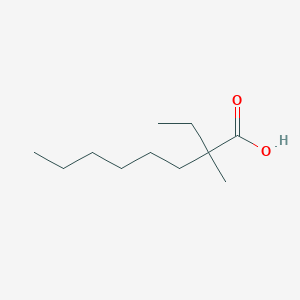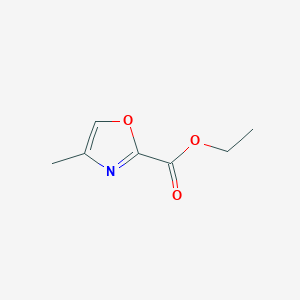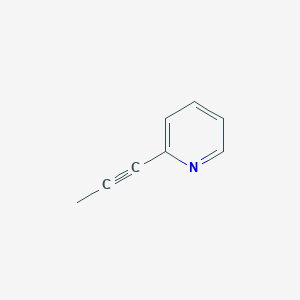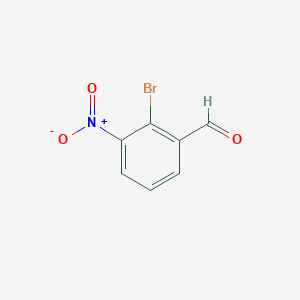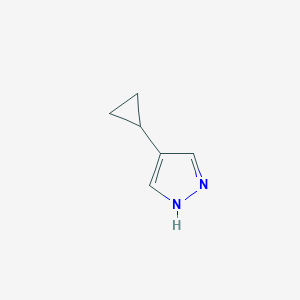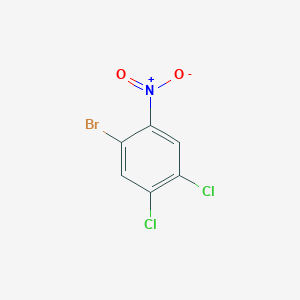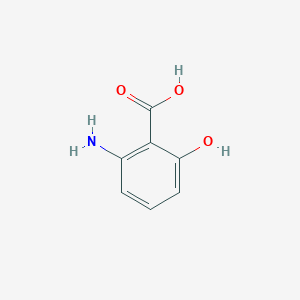
2-Amino-6-hydroxybenzoic acid
Overview
Description
2-Amino-6-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Amino-6-hydroxybenzoic acid, a derivative of amino benzoic acid, has been found to exhibit antimicrobial activity . The primary targets of this compound are likely to be microbial cells, where it acts as a bacteriostatic and fungistatic agent .
Mode of Action
It is known that many amino benzoic acid derivatives inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . This suggests that this compound may also act by disrupting key metabolic processes in microbial cells.
Biochemical Pathways
The biosynthesis of this compound and other hydroxybenzoic acids in plants involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic compounds, which play important roles in plant defense mechanisms .
Result of Action
The antimicrobial activity of this compound suggests that it could potentially be used to treat bacterial and fungal infections . By inhibiting the growth of these microorganisms, the compound could help to control the spread of infection and support the body’s immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
2-Amino-6-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan, an essential amino acid. It interacts with several enzymes, including anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate. This interaction is vital for the production of tryptophan in microorganisms and plants .
Additionally, this compound is involved in the synthesis of other important biomolecules, such as coenzymes and vitamins. It interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which influence its biochemical properties and reactivity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces oxidative stress .
In addition, this compound affects gene expression by acting as a precursor for the synthesis of tryptophan, which is a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and other physiological functions . This compound also impacts cellular metabolism by participating in the biosynthesis of coenzymes and vitamins, which are essential for various metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It binds to the active site of anthranilate synthase, facilitating the conversion of chorismate to anthranilate. This binding interaction is crucial for the biosynthesis of tryptophan .
Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby regulating the production of essential biomolecules. It also influences gene expression by acting as a precursor for the synthesis of tryptophan and serotonin, which play key roles in cellular signaling and physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may affect cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the production of tryptophan and serotonin, leading to improved mood and cognitive function . At high doses, it can cause toxic effects, such as liver damage and oxidative stress .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of tryptophan and other essential biomolecules. It interacts with enzymes such as anthranilate synthase and tryptophan synthase, which catalyze key steps in these pathways .
Additionally, this compound can affect metabolic flux and metabolite levels by regulating the activity of enzymes involved in these pathways. For example, it can enhance the production of tryptophan and serotonin, which are important for cellular signaling and physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments .
Once inside the cell, this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles .
The activity and function of this compound are influenced by its subcellular localization. For example, its presence in the mitochondria can enhance the production of energy and reduce oxidative stress, while its localization in the nucleus can regulate gene expression and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxybenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction. The nitration process introduces a nitro group at the 6-position of the benzene ring, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino and hydroxyl groups act as directing groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like iron and hydrochloric acid are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Comparison with Similar Compounds
- 2-Amino-5-hydroxybenzoic acid
- 2-Amino-4-hydroxybenzoic acid
- 2-Amino-3-hydroxybenzoic acid
Comparison: 2-Amino-6-hydroxybenzoic acid is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDRHVOBLQYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539881 | |
| Record name | 2-Amino-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-62-4 | |
| Record name | 2-Amino-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research paper, and how does it lead to the formation of 2-amino-6-hydroxybenzoic acid derivatives?
A1: The research paper [] describes a novel synthetic route for the preparation of this compound derivatives. The key transformation is the self-condensation reaction of specific iminium salts derived from β-(alkoxycarbonyl)enamines. These iminium salts, upon treatment with acid, undergo intramolecular cyclization, ultimately leading to the formation of the desired this compound derivatives. The reaction proceeds through a nucleophilic attack by the enamine form on the activated carbonyl group of the iminium ion, followed by a series of rearrangements and eliminations. This method provides a valuable tool for synthesizing a variety of substituted this compound derivatives, expanding the possibilities for exploring their chemical and biological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




